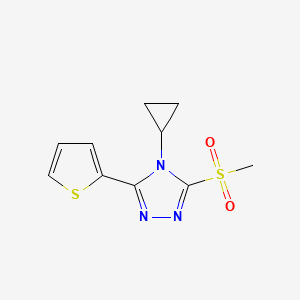![molecular formula C20H12FNO5S B2967513 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate CAS No. 433320-52-6](/img/structure/B2967513.png)
4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate” is a complex organic molecule that contains several functional groups. It has a thiophene ring, a nitro group, a carboxylate ester group, and a fluoro group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The nitro group (-NO2) is a common functional group in organic chemistry, known for its reactivity. The carboxylate ester group (-COOR) is a derivative of carboxylic acids and can participate in various reactions, including hydrolysis and transesterification. The fluoro group (-F) is a halogen that can affect the reactivity and properties of the molecule.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Antimicrobial Activities
The compound 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate, although not directly mentioned, is structurally related to various synthesized molecules evaluated for their antimicrobial properties. For instance, derivatives synthesized from 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline demonstrated significant anti-Mycobacterium smegmatis activity, highlighting the potential antimicrobial applications of fluoro-nitrobenzoate derivatives (Yolal et al., 2012).
High-Performance Liquid Chromatography (HPLC)
Compounds like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole have been employed as precolumn fluorescent labeling reagents for HPLC of amino acids, indicating the utility of fluoro-nitrobenzoate compounds in enhancing detection sensitivity in biochemical analyses (Watanabe & Imai, 1981).
Heterocyclic Oriented Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to the target compound, has been utilized as a multireactive building block for the synthesis of various nitrogenous heterocycles, demonstrating the potential of such compounds in the creation of diverse chemical libraries relevant to drug discovery (Křupková et al., 2013).
Solid-Phase Synthesis Applications
The solid-phase synthesis of N-hydroxyindoles and benzo[c]isoxazoles using polystyrene-bound aryl fluorides showcases the adaptability of fluoro-nitrobenzoate compounds in facilitating the creation of complex organic molecules, which could be of significant interest in medicinal chemistry and material science (Stephensen & Zaragoza, 1999).
Liquid Crystal Research
Research on 4-alkoxyphenyl 4'-(4'-cyano- or nitro-benzoyloxy)-2'- or -3'-fluorobenzoates has contributed to the understanding of smectic modifications in liquid crystals, highlighting the role of fluorinated benzoates in the development of advanced materials with tailored optical and electronic properties (Destrade & Tinh, 1986).
Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. For instance, many thiophene derivatives exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO5S/c21-14-5-10-19(17(12-14)18(23)9-8-16-2-1-11-28-16)27-20(24)13-3-6-15(7-4-13)22(25)26/h1-12H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADYREWUQDEYPU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)



![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)





![4-(4-chloro-3-methylphenoxy)-N-[1-cyano-2-(dimethylamino)-1-methylethyl]butanamide](/img/structure/B2967446.png)


![4-[2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2967453.png)
